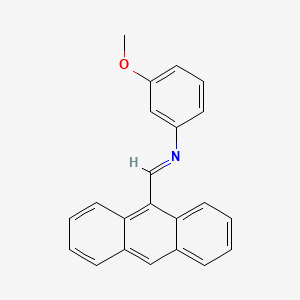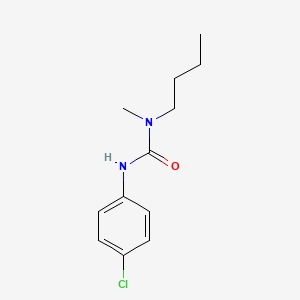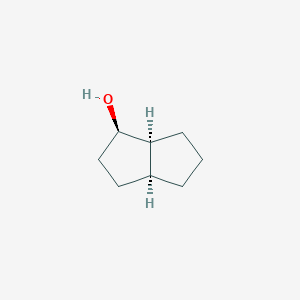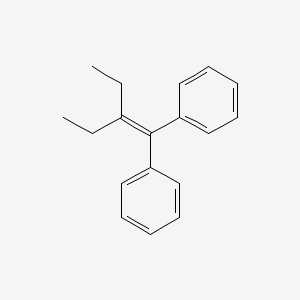
1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives
Preparation Methods
The synthesis of 1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)urea typically involves the reaction of 4-ethoxyaniline with 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general synthetic route can be summarized as follows:
Reaction of 4-ethoxyaniline with 2-methoxyphenyl isocyanate: This step involves the nucleophilic attack of the amine group of 4-ethoxyaniline on the isocyanate group of 2-methoxyphenyl isocyanate, leading to the formation of the urea linkage.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the ethoxy and methoxy substituents, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the urea linkage to form corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings. Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex urea derivatives and related compounds.
Biology: It may be used in the study of enzyme inhibition, as urea derivatives are known to interact with various enzymes.
Industry: It can be used in the production of specialty chemicals and materials, particularly those requiring specific urea functionalities.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)urea depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The molecular targets and pathways involved can vary, but typically involve the formation of hydrogen bonds and other interactions with the active sites of enzymes or receptors.
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)urea can be compared with other similar urea derivatives, such as:
1-(4-Methoxyphenyl)-3-(2-methoxyphenyl)urea: This compound has a methoxy group instead of an ethoxy group on the phenyl ring, which may affect its chemical properties and reactivity.
1-(4-Ethoxyphenyl)-3-(2-ethoxyphenyl)urea: This compound has ethoxy groups on both phenyl rings, which may influence its solubility and other physical properties.
The uniqueness of this compound lies in its specific combination of ethoxy and methoxy substituents, which can impart distinct chemical and physical properties compared to other similar compounds.
Properties
Molecular Formula |
C16H18N2O3 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)urea |
InChI |
InChI=1S/C16H18N2O3/c1-3-21-13-10-8-12(9-11-13)17-16(19)18-14-6-4-5-7-15(14)20-2/h4-11H,3H2,1-2H3,(H2,17,18,19) |
InChI Key |
GMPOSMRYHWDREL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[4.2.1]nonan-9-one](/img/structure/B11947966.png)


![1-Methyl-3-phenylpyrazolo[4,3-b]quinoxaline](/img/structure/B11947973.png)
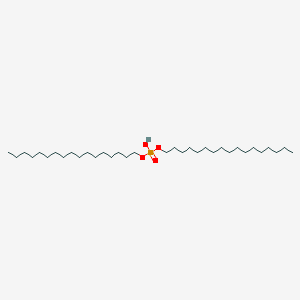

![4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline](/img/structure/B11947984.png)

